molecular formula C15H14N2O3 B3796595 ethyl 2-[4-(aminocarbonyl)phenyl]nicotinate

ethyl 2-[4-(aminocarbonyl)phenyl]nicotinate

Cat. No.: B3796595
M. Wt: 270.28 g/mol
InChI Key: ZEJMEXDBUKOXOT-UHFFFAOYSA-N
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Description

Compounds like “ethyl 2-[4-(aminocarbonyl)phenyl]nicotinate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .


Synthesis Analysis

The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol, known as esterification. In the presence of an acid catalyst, the hydroxyl group of the carboxylic acid and the hydrogen from the alcohol’s hydroxyl group form water, while the remaining parts of the molecules combine to form the ester .


Molecular Structure Analysis

The molecular structure of esters consists of a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and a catalyst. This reaction is known as saponification when it occurs with fats and oils . Esters can also react with amines in a reaction called aminolysis to form amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant odors and are often responsible for the fragrant odors of fruits and flowers .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, in medicinal chemistry, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, if a compound shows promising biological activity, future research may focus on drug development and clinical trials .

Properties

IUPAC Name

ethyl 2-(4-carbamoylphenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-4-3-9-17-13(12)10-5-7-11(8-6-10)14(16)18/h3-9H,2H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJMEXDBUKOXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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